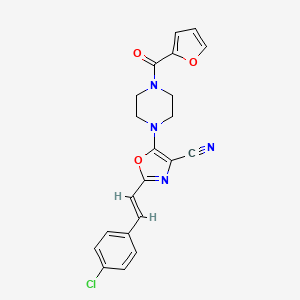

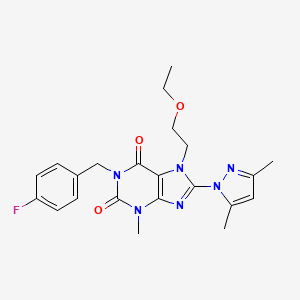

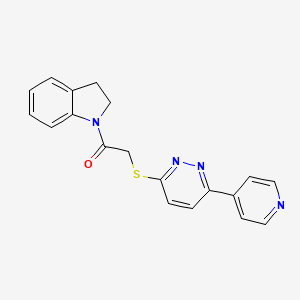

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a novel compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is a pyridazine derivative that exhibits potent biological activity and has been shown to have promising results in various scientific studies.

Applications De Recherche Scientifique

Anticonvulsant Activity

Synthesis and Anticonvulsant Activity of N-benzylpyrrolo-, -pyrazolo-, and -triazolo-pyrimidines : Analogues of certain benzyl-purines, with modifications in the imidazole ring, were synthesized and assessed for anticonvulsant activity. The compounds exhibited varying degrees of activity against seizures induced in rats, hinting at the significance of electrostatic potential maps of the molecules in relation to their anticonvulsant activity (Kelley et al., 1995).

Studies on Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships of Pyridazinones : This research synthesized and screened a series of substituted phenyl-pyridazinones for their ability to counteract seizures. The potency of these compounds as anticonvulsants was found to correlate with the hydrophobicity of the substituent on the phenyl ring, suggesting the importance of lipophilicity in enhancing anticonvulsant activity (Xu et al., 1991).

Antioxidant Capacity and Reaction Pathways

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study provided an in-depth review of the ABTS•+ radical cation-based assays, which are prevalent in assessing antioxidant capacity. It revealed specific reaction pathways, highlighting the formation of coupling adducts with ABTS•+ by some antioxidants. These findings underscore the complexity and specificity of antioxidant reactions, which might be relevant when considering the antioxidant potential of structurally similar compounds (Ilyasov et al., 2020).

Analgesic and Anti-inflammatory Activities

- Investigations of New Pyridazinone Derivatives as Analgesic and Anti-inflammatory Compounds : Novel pyridazinone derivatives were synthesized and tested as inhibitors of cyclooxygenases (COX-1 and COX-2). The compounds demonstrated potent analgesic and anti-inflammatory activities in animal models without causing significant side effects, suggesting their therapeutic potential in pain and inflammation management (Ökçelik et al., 2003).

Imaging and Diagnostic Applications

- Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for Peripheral Benzodiazepine Receptor Study : Compounds were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The compounds were evaluated as imaging agents for PBR expression in neurodegenerative disorders, illustrating their potential in diagnostic imaging (Fookes et al., 2008).

Propriétés

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-8-6-14(11-18(17)25-2)16-7-9-19(23)22(21-16)12-13-4-3-5-15(20)10-13/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVHLFRKFPCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

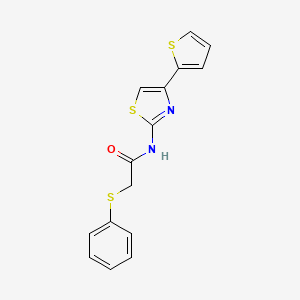

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)

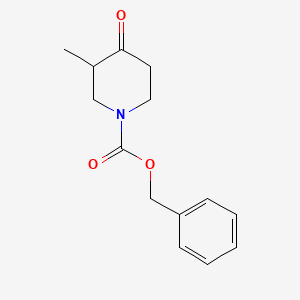

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)

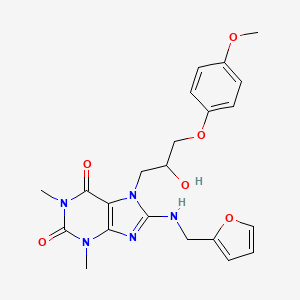

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

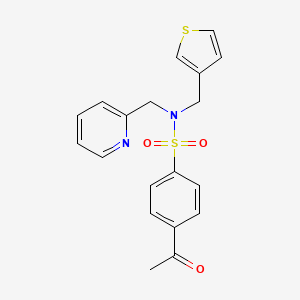

methanone](/img/structure/B2377693.png)

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)